Cas no 199188-29-9 (2-(trifluoromethyl)phenyl trifluoromethanesulfonate)

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a versatile triflate ester widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. Its trifluoromethyl and triflyl groups enhance reactivity, making it valuable for introducing trifluoromethylphenyl motifs into complex molecules. The compound exhibits high stability under standard conditions, ensuring reliable handling and storage. Its electron-withdrawing properties facilitate efficient transformations in palladium-catalyzed reactions, such as Suzuki and Heck couplings. Additionally, it serves as a key precursor in pharmaceutical and agrochemical research, where the trifluoromethyl group is often desirable for modulating biological activity. The product’s well-defined reactivity profile makes it a preferred choice for precision synthesis applications.
2-(trifluoromethyl)phenyl trifluoromethanesulfonate structure
199188-29-9 structure
Product Name:2-(trifluoromethyl)phenyl trifluoromethanesulfonate
CAS No:199188-29-9
MF:C8H4F6O3S
MW:294.17098236084
CID:908643
PubChem ID:10827607
Update Time:2025-06-10

2-(trifluoromethyl)phenyl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)phenyl trifluoromethanesulfonate
    • 2-trifluoromethyl phenyl triflate
    • 2-trifluoromethyl-1-trifluoromethanesulfonyloxybenzene
    • AG-E-45650
    • CTK4E2736
    • KB-83488
    • ortho-trifluoromethyl phenol triflate
    • 2-(Trifluoromethyl)phenyl trifluoromethanesulphonate
    • SCHEMBL6207099
    • 199188-29-9
    • Methanesulfonic acid, 1,1,1-trifluoro-, 2-(trifluoromethyl)phenyl ester
    • DTXSID30445506
    • [2-(trifluoromethyl)phenyl] trifluoromethanesulfonate
    • MBDZFQGLSLLIIE-UHFFFAOYSA-N
    • DB-293339
    • 2-(TRIFLUOROMETHYL)PHENYL TRIFLUOROMETHANESULFONATE, 97% MIN.
    • Inchi: 1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H
    • InChI Key: MBDZFQGLSLLIIE-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 293.97852
  • Monoisotopic Mass: 293.97853413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 43.37

2-(trifluoromethyl)phenyl trifluoromethanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T791845-250mg
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
199188-29-9
250mg
$167.00 2023-05-17
TRC
T791845-1g
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
199188-29-9
1g
$ 800.00 2023-09-05
TRC
T791845-2.5g
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
199188-29-9
2.5g
$ 1135.00 2022-06-02
TRC
T791845-1000mg
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
199188-29-9
1g
$620.00 2023-05-17
TRC
T791845-2500mg
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
199188-29-9
2500mg
$1372.00 2023-05-17

2-(trifluoromethyl)phenyl trifluoromethanesulfonate Related Literature

Additional information on 2-(trifluoromethyl)phenyl trifluoromethanesulfonate

2-(Trifluoromethyl)phenyl Trifluoromethanesulfonate: An Overview

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS No. 199188-29-9) is a versatile and highly functionalized compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, often referred to as TFP-Tf, is a valuable reagent due to its unique combination of trifluoromethyl and trifluoromethanesulfonyl functionalities, which confer it with a range of desirable properties.

The chemical structure of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate consists of a phenyl ring substituted with a trifluoromethyl group at the 2-position and a trifluoromethanesulfonyl group. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the molecule. The trifluoromethanesulfonyl group, on the other hand, is a powerful leaving group that facilitates various substitution reactions.

In the context of organic synthesis, 2-(trifluoromethyl)phenyl trifluoromethanesulfonate is widely used as an electrophilic reagent in cross-coupling reactions, particularly in Suzuki-Miyaura and Negishi couplings. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The high reactivity and stability of TFP-Tf make it an ideal choice for these applications.

Recent studies have highlighted the role of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate in the development of novel pharmaceuticals. For instance, researchers have utilized this compound in the synthesis of fluorinated analogs of existing drugs to improve their pharmacokinetic properties. Fluorination can enhance the metabolic stability and bioavailability of drugs, making them more effective in treating various diseases.

In addition to its applications in drug discovery, 2-(trifluoromethyl)phenyl trifluoromethanesulfonate has also found use in the field of materials science. Fluorinated compounds are known for their unique properties, such as low surface energy and high thermal stability, which make them suitable for applications in coatings, lubricants, and electronic materials. TFP-Tf can be used as a building block to create advanced materials with tailored properties.

The synthesis of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-trifluoromethylbenzene with triflic anhydride or triflic acid in the presence of a suitable base. This process requires careful control of reaction conditions to ensure high yield and purity. The resulting product is a white crystalline solid that is stable under normal laboratory conditions.

Safety considerations are an important aspect when handling 2-(trifluoromethyl)phenyl trifluoromethanesulfonate. While it is not classified as a hazardous material, proper precautions should be taken to avoid exposure to skin and eyes, and it should be stored in a well-ventilated area away from incompatible substances.

In conclusion, 2-(trifluoromethyl)phenyl trifluoromethanesulfonate (CAS No. 199188-29-9) is a multifunctional compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an invaluable reagent for researchers working on the development of new drugs and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD